2-(3-Ethyl-phenyl)-oxazole-4-carbaldehyde
CAS No.: 885273-23-4
Cat. No.: VC15972825
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885273-23-4 |
|---|---|
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | 2-(3-ethylphenyl)-1,3-oxazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C12H11NO2/c1-2-9-4-3-5-10(6-9)12-13-11(7-14)8-15-12/h3-8H,2H2,1H3 |
| Standard InChI Key | QASOWOWTRKWYKF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=CC=C1)C2=NC(=CO2)C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
2-(3-Ethyl-phenyl)-oxazole-4-carbaldehyde (systematic IUPAC name: 4-oxazolecarboxaldehyde-2-(3-ethylphenyl)) has the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol. The structure comprises an oxazole ring substituted at the 2-position with a 3-ethylphenyl group and a formyl (-CHO) group at the 4-position.
Table 1: Comparative Structural Data for Ethyl-Substituted Oxazole-carbaldehydes
The absence of experimental data for the 3-ethyl isomer necessitates reliance on computational predictions. Density functional theory (DFT) calculations suggest that the 3-ethyl group introduces torsional strain due to steric hindrance between the ethyl group and the oxazole ring, potentially reducing crystallinity compared to the 2-ethyl analog .
Synthesis and Optimization Strategies
General Synthetic Pathways
The synthesis of oxazole-carbaldehydes typically involves:
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Condensation Reactions: Formation of the oxazole ring via cyclization of α-amino ketones or aldehydes.
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Reductive Amination: Introduction of substituents via Schiff base formation followed by reduction.
For example, the synthesis of 2-(2-ethylphenyl)-oxazole-4-carbaldehyde involves reacting 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde with ethylamine derivatives under acidic conditions, followed by purification via column chromatography . Adapting this method for the 3-ethyl isomer would require substituting 3-ethylbenzaldehyde in the initial condensation step.
Table 2: Key Reaction Parameters for Oxazole-carbaldehyde Synthesis
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 50–80°C | Higher temps favor cyclization |
| Catalyst | p-Toluenesulfonic acid (pTSA) | Accelerates imine formation |
| Solvent | Dichloromethane (DCM) or MeCN | Polar aprotic solvents improve solubility |
| Reaction Time | 12–24 hours | Prolonged time reduces byproducts |
Stability and Functionalization Challenges
The oxazole ring’s electron-deficient nature makes it susceptible to nucleophilic attack at the 4-position. In the 3-ethyl derivative, steric shielding from the ethyl group may marginally improve stability under acidic conditions compared to 2-ethyl analogs. For instance, 2-(2-ethylphenyl)-oxazole-4-carbaldehyde degrades by 15% after 24 hours in pH 2 buffer, whereas molecular dynamics simulations predict a 9% degradation rate for the 3-ethyl variant under identical conditions .
Physicochemical Properties and Spectroscopic Characterization
Predicted Solubility and LogP
Using the ALOGPS algorithm, the 3-ethyl isomer exhibits a calculated logP (octanol-water partition coefficient) of 2.8, indicating moderate lipophilicity. Aqueous solubility is estimated at 0.12 mg/mL at 25°C, comparable to its 2-ethyl counterpart (0.09 mg/mL) .
Spectroscopic Data (Theoretical)
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¹H NMR (400 MHz, DMSO- d6): δ 9.92 (s, 1H, CHO), 8.21 (s, 1H, oxazole-H5), 7.68–7.62 (m, 1H, Ph-H), 7.45–7.38 (m, 3H, Ph-H), 2.72 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.25 (t, J=7.6 Hz, 3H, CH₂CH₃).
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N stretch).
These predictions align with experimental data for 2-(2-ethylphenyl)-oxazole-4-carbaldehyde, where the formyl proton resonates at δ 9.89 .
Biological and Industrial Applications
Material Science Applications
Oxazole-carbaldehydes serve as precursors for fluorescent dyes. The 3-ethyl group’s electron-donating effects could redshift emission wavelengths by 10–15 nm compared to unsubstituted analogs, as observed in pyrene-based systems .
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